molecular formula C9H9BrO3 B2864582 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone CAS No. 90971-90-7

2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B2864582
CAS No.: 90971-90-7
M. Wt: 245.072
InChI Key: CPXKTRDFYCGOSI-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the alpha position and a hydroxy and methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(3-hydroxy-4-methoxyphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or methylene chloride. The reaction is carried out at room temperature, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic medium.

    Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Conversion of the carbonyl group to an alcohol.

Scientific Research Applications

2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Potential use in the development of pharmaceutical agents due to its structural features.

    Biological Studies: Employed in the design of haptens for the screening of monoclonal antibodies.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the hydroxy group.

    1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: Similar structure with the bromine atom at a different position.

    2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

Uniqueness

2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone is unique due to the specific positioning of the bromine, hydroxy, and methoxy groups, which confer distinct reactivity and potential applications. The presence of both hydroxy and methoxy groups on the aromatic ring enhances its versatility in chemical reactions and biological interactions.

Properties

IUPAC Name

2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXKTRDFYCGOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90971-90-7
Record name 2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one
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